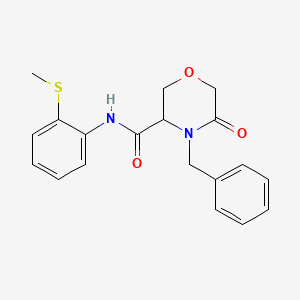
4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide" is a chemically synthesized molecule that may have potential biological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 as a catalyst . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized 4-aminophenazone, indicating the use of non-steroidal anti-inflammatory drugs as starting materials in some synthetic pathways .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. For example, the crystal structure of 4-benzyl-5-oxomorpholine-3-carbamide was elucidated using single-crystal X-ray diffraction and characterized further with spectral investigations . Density Functional Theory (DFT) computations can also be used to optimize molecular geometry and compare it with experimental results .
Chemical Reactions Analysis
The reactivity of similar compounds can be explored through various chemical reactions. The paper on the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan, resulting in the intermediate 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provides an example of how reaction conditions and reagents can influence the formation of specific products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 4-benzyl-5-oxomorpholine-3-carbamide include their vibrational spectra, electronic and charge transfer properties, and thermodynamic properties. Computational methods can predict non-linear optical behavior, global reactivity descriptors, and bond dissociation energies to investigate stability and reactivity . Additionally, molecular dynamics simulations and docking studies can reveal interactions with biological targets and potential antimicrobial activity .
Scientific Research Applications
Supramolecular Chemistry
"4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide" and related structures contribute to the field of supramolecular chemistry, particularly in the development of benzene-1,3,5-tricarboxamides (BTAs). BTAs are vital for applications ranging from nanotechnology to polymer processing and biomedical applications due to their self-assembly into nanometer-sized rod-like structures stabilized by H-bonding. Their multivalent nature drives applications in the biomedical field, indicating a bright future for these compounds in commercial applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Cleanup
The compound's structural relatives are explored for environmental cleanup, particularly in the degradation of persistent pollutants using advanced oxidation processes (AOPs). This research is critical for addressing water scarcity and the accumulation of recalcitrant compounds in the environment, highlighting the significant potential of these compounds in improving AOP systems for better environmental sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Properties
Explorations into the pharmacological properties of compounds structurally similar to "4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide" have shown promising results. For example, metoclopramide, a compound with a somewhat related structure, has been used in treating various types of vomiting and gastrointestinal disorders. Despite its effectiveness, the need for further controlled trials to confirm its efficacy in other proposed areas of use remains (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Stereochemistry and Pharmacology
The stereochemistry of similar compounds, such as phenylpiracetam and its methyl derivative, plays a crucial role in their pharmacological profile. This research emphasizes the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, suggesting that stereochemistry is critical in developing more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
Biological Systems Interaction
Research into the effects of aromatic compounds on biological systems, such as the thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, showcases the potential carcinogenicity and the need for further in vivo evaluations. These studies underline the importance of understanding how structurally similar compounds to "4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide" interact with biological systems to assess potential risks and therapeutic benefits (Ashby, Styles, Anderson, & Paton, 1978).
properties
IUPAC Name |
4-benzyl-N-(2-methylsulfanylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-25-17-10-6-5-9-15(17)20-19(23)16-12-24-13-18(22)21(16)11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCZAJYTGANOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
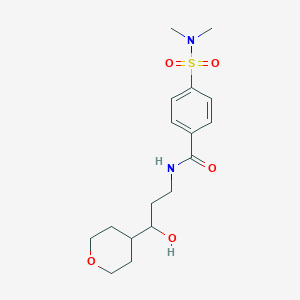

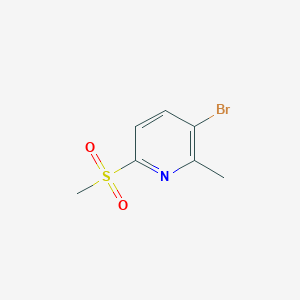
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
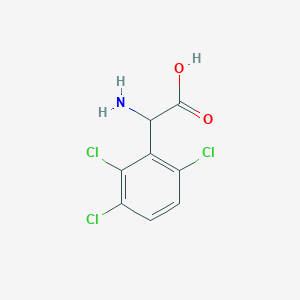

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)
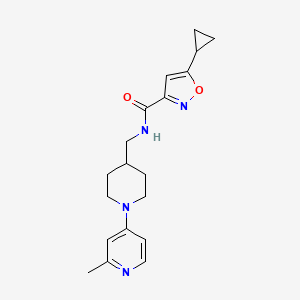
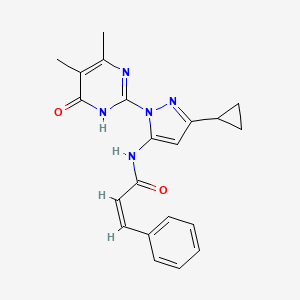

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)